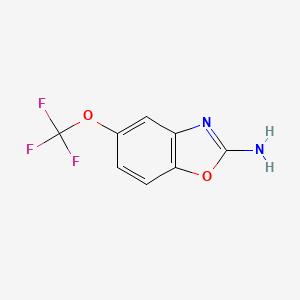

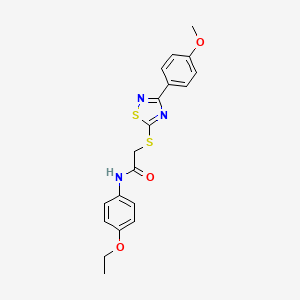

5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The trifluoromethoxy group is a chemical group that is often used in pharmaceuticals due to its unique properties . It can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .

Synthesis Analysis

The synthesis of trifluoromethoxy-substituted compounds is a topic of ongoing research . For example, 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .Molecular Structure Analysis

The molecular structure of trifluoromethoxy-substituted compounds can be complex . The trifluoromethoxy group is orthogonal to the ring plane . This unique conformation must be taken into account when analyzing the molecular structure of these compounds .Chemical Reactions Analysis

Trifluoromethoxy-substituted compounds participate in a variety of chemical reactions . For example, the reaction of 2-chloro-5-trifluoromethoxypyrazine with 2 mol% of SbCl5 and stoichiometric amount of HF was complete after 1 h at 50 °C .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethoxy-substituted compounds can vary . For example, the density of (Trifluoromethoxy)benzene is 1.226 g/mL at 25 °C (lit.) .科学的研究の応用

Microwave-assisted Synthesis of Benzoxazole Derivatives

Benzoxazole derivatives, characterized by a fused benzene and oxazole ring, have shown significant pharmacological activities and properties in material science. A notable advancement in their synthesis is the application of microwave-assisted techniques, which provide a faster and more efficient method compared to conventional heating methods. This approach allows for the synthesis of benzoxazole derivatives under various reaction conditions and starting materials, highlighting its utility in modern chemistry research for developing compounds with a broad range of pharmacological properties (Özil & Menteşe, 2020).

Amino-1,2,4-triazoles in Organic Synthesis

The use of amino-1,2,4-triazoles as a fundamental raw material in the fine organic synthesis industry underscores the versatility of nitrogen-containing heterocycles. These compounds have been employed in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to the production of heat-resistant polymers, fluorescent products, and ionic liquids, demonstrating the broad utility of triazole derivatives in applied sciences and biotechnology (Nazarov et al., 2021).

Advances in Triazole Synthesis

Research on 1,2,3-triazole derivatives, facilitated by copper-catalyzed azide-alkyne cycloadditions (CuAAC) based on eco-friendly procedures, showcases the importance of triazoles in drug discovery, bioconjugation, and material science. The development of eco-friendly methods for triazole synthesis, including the use of renewable catalysts and green chemistry principles, emphasizes the ongoing efforts to make chemical synthesis more sustainable while expanding the utility of triazole derivatives across various fields (de Souza et al., 2019).

PFAS Removal by Amine-functionalized Sorbents

The research on amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies indicates a critical application area for nitrogen-containing compounds. The effectiveness of amine-functionalized sorbents in PFAS removal through electrostatic interactions, hydrophobic interactions, and sorbent morphology highlights the potential of incorporating nitrogen-containing functional groups, such as those found in benzoxazole derivatives, in environmental remediation technologies (Ateia et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(trifluoromethoxy)-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOOWQOQBUXAFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)N=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2383911.png)

![3-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2383913.png)

![Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate](/img/structure/B2383914.png)

![4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2383918.png)

![3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2383919.png)

![[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2383925.png)